2-(2-(Benzyloxy)phenyl)-2-methylpropanenitrile
CAS No.: 870552-27-5
Cat. No.: VC18127152
Molecular Formula: C17H17NO
Molecular Weight: 251.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 870552-27-5 |
|---|---|
| Molecular Formula | C17H17NO |
| Molecular Weight | 251.32 g/mol |
| IUPAC Name | 2-methyl-2-(2-phenylmethoxyphenyl)propanenitrile |
| Standard InChI | InChI=1S/C17H17NO/c1-17(2,13-18)15-10-6-7-11-16(15)19-12-14-8-4-3-5-9-14/h3-11H,12H2,1-2H3 |
| Standard InChI Key | DWHSATLRMKWCHQ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C#N)C1=CC=CC=C1OCC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
2-(2-(Benzyloxy)phenyl)-2-methylpropanenitrile (CAS 870552-27-5) has the molecular formula C₁₈H₁₇NO and a molecular weight of 263.34 g/mol. Its IUPAC name derives from the following structural components:
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A phenyl ring substituted at the ortho position with a benzyloxy group (–OCH₂C₆H₅).
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A branched 2-methylpropanenitrile moiety (–C(CH₃)₂CN) attached to the same phenyl ring.
The ortho substitution pattern creates steric hindrance between the benzyloxy group and adjacent substituents, reducing rotational freedom and increasing molecular rigidity compared to para-substituted analogs .
Spectroscopic Characteristics
While experimental data for this specific compound are scarce, analogous nitriles exhibit identifiable spectral signatures:
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IR Spectroscopy: A sharp absorption band near 2,240 cm⁻¹ (C≡N stretch).
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¹H NMR:
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Aromatic protons: δ 6.8–7.5 ppm (complex multiplet).
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Benzyloxy methylene (–OCH₂–): δ 4.9–5.1 ppm (singlet).
– tert-Methyl groups: δ 1.6–1.8 ppm (singlet).
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¹³C NMR:
– Nitrile carbon: δ 115–120 ppm.
– Quaternary carbons: δ 40–50 ppm.
Synthesis and Optimization Strategies
Proposed Synthetic Routes
The compound can be synthesized through a multi-step protocol:
Step 2: Nitrile Formation
Method: Grignard reaction followed by dehydration.
Procedure:
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React 2-(benzyloxy)benzaldehyde with methylmagnesium bromide to form 2-(2-(benzyloxy)phenyl)-2-propanol.
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Dehydrate the alcohol using POCl₃ or PCl₅ to yield the nitrile.
Yield Optimization:
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Low temperatures (0–5°C) during Grignard addition minimize side reactions.
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Anhydrous conditions prevent hydrolysis of intermediates.
Physicochemical Properties
Comparative Analysis with Structural Analogs
Key Observations:
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The ortho isomer’s steric bulk reduces solubility in polar solvents compared to meta/para analogs.
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Higher LogP values suggest enhanced lipid membrane permeability, relevant for biological applications .
Challenges and Research Gaps
Priority Research Areas
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Stereoelectronic Studies: Quantify how ortho substitution alters electron distribution.
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Biological Screening: Evaluate cytotoxicity, antimicrobial activity, and target engagement.
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Process Chemistry: Develop scalable, high-yield synthetic routes.
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